An In-depth Technical Guide to the Core Basic Properties and Structure of Imidazo[4,5-d]imidazole
An In-depth Technical Guide to the Core Basic Properties and Structure of Imidazo[4,5-d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[4,5-d]imidazole, a fused heterocyclic aromatic compound, represents a core structural motif in various biologically active molecules. This technical guide provides a comprehensive overview of its fundamental properties, structure, and synthesis. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide combines theoretical predictions, data from closely related derivatives, and established synthetic methodologies to offer a thorough resource for professionals in research and drug development.
Introduction
The imidazo[4,5-d]imidazole scaffold is a purine analogue where the pyrimidine ring is replaced by a second imidazole ring. This nitrogen-rich heterocyclic system is of significant interest in medicinal chemistry due to its potential to engage in various biological interactions. Its structural rigidity and the presence of multiple hydrogen bond donors and acceptors make it an attractive framework for the design of novel therapeutic agents. This document details the intrinsic properties and structural characteristics of the parent imidazo[4,5-d]imidazole, providing a foundational understanding for its application in further research and development.
Structure and Physicochemical Properties
The core structure of imidazo[4,5-d]imidazole consists of two fused imidazole rings, sharing a carbon-carbon bond. The most stable tautomeric form is 1,6-dihydroimidazo[4,5-d]imidazole.
Table 1: Computed Physicochemical Properties of 1,6-Dihydroimidazo[4,5-d]imidazole
| Property | Value | Source |
| Molecular Formula | C₄H₄N₄ | PubChem CID: 572565[1] |
| Molecular Weight | 108.10 g/mol | PubChem CID: 572565[1] |
| IUPAC Name | 1,6-dihydroimidazo[4,5-d]imidazole | PubChem CID: 572565[1] |
| Predicted pKa (acidic) | ~12-14 | Estimated based on imidazole[2] |
| Predicted pKa (basic) | ~5-7 | Estimated based on imidazole[2] |
| Predicted Solubility | Soluble in polar organic solvents, sparingly soluble in water. | Inferred from related fused imidazoles.[3] |
| Predicted LogP | 0.3 | PubChem CID: 572565[1] |
Note: Experimental data for the unsubstituted parent compound is scarce. The pKa and solubility values are estimations based on the properties of imidazole and trends observed in related fused heterocyclic systems.
Synthesis
A plausible and efficient synthetic route to the imidazo[4,5-d]imidazole core involves the use of diaminomaleonitrile (DAMN) as a key starting material.[4][5][6] DAMN, a tetramer of hydrogen cyanide, is a versatile building block for the synthesis of various nitrogen-containing heterocycles.[7]
General Synthetic Protocol via Diaminomaleonitrile
The synthesis of the imidazo[4,5-d]imidazole core can be conceptualized through a multi-step process starting from diaminomaleonitrile.
Experimental Protocol:
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Step 1: Formation of an Imidazole Intermediate. Diaminomaleonitrile is reacted with a suitable one-carbon electrophile, such as triethyl orthoformate, in the presence of an acid catalyst to form a 4,5-dicyanoimidazole intermediate.
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Step 2: Reduction of Nitrile Groups. The nitrile groups of the 4,5-dicyanoimidazole intermediate are then reduced to primary amines. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Step 3: Cyclization to form the Fused Imidazole Ring. The resulting 4,5-bis(aminomethyl)imidazole is then cyclized with another one-carbon electrophile (e.g., triethyl orthoformate or formic acid) under dehydrating conditions to yield the final 1,6-dihydroimidazo[4,5-d]imidazole.
Caption: Proposed synthetic pathway to 1,6-dihydroimidazo[4,5-d]imidazole from diaminomaleonitrile.
Spectroscopic Characterization (Inferred)
Table 2: Predicted Spectroscopic Data for 1,6-Dihydroimidazo[4,5-d]imidazole
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. N-H protons would likely appear as a broad singlet at a downfield chemical shift.[8][9] |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-140 ppm.[10] |
| IR Spectroscopy | N-H stretching vibrations around 3100-3300 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[11][12] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 108. Fragmentation patterns would likely involve the loss of HCN and other small nitrogen-containing fragments.[13][14] |
Logical Relationships and Tautomerism
The imidazo[4,5-d]imidazole system can exist in several tautomeric forms due to the migration of protons between the nitrogen atoms. The 1,6-dihydro tautomer is generally considered to be the most stable. Understanding these tautomeric equilibria is crucial for predicting the molecule's reactivity and its interactions with biological targets.
Caption: Tautomeric forms of imidazo[4,5-d]imidazole.
Conclusion
The imidazo[4,5-d]imidazole scaffold presents a promising yet underexplored area for the development of novel chemical entities. This guide provides a foundational understanding of its core structure and properties, compiled from theoretical data and knowledge of related compounds. The outlined synthetic strategies, based on the versatile precursor diaminomaleonitrile, offer a practical starting point for the synthesis of this and related fused imidazole systems. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this intriguing heterocyclic core.
References
- 1. Imidazo[4,5-d]imidazole, 1,6-dihydro- | C4H4N4 | CID 572565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diaminomaleonitrile as a versatile building block for the synthesis of 4,4′-biimidazolidinylidenes and 4,4′-bithiazolidinylidenes | Semantic Scholar [semanticscholar.org]
- 5. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
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- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 9. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro- [webbook.nist.gov]
- 12. Imidazole(288-32-4) IR Spectrum [m.chemicalbook.com]
- 13. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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